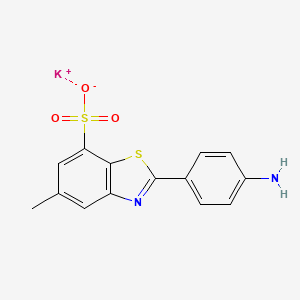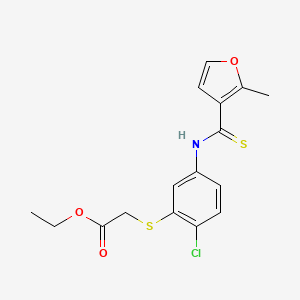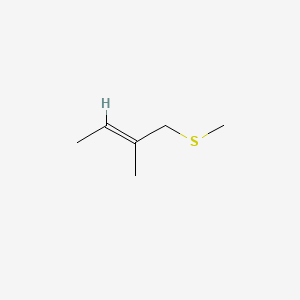
2-Methyl-1-methylthio-2-butene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-1-methylthio-2-butene is an organic compound with the molecular formula C6H12S. This compound is known for its distinct cooked, meaty, and roasted taste .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-methylthio-2-butene typically involves the reaction of 2-methyl-2-butene with methanethiol under specific conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the addition of the methylthio group to the butene .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-1-methylthio-2-butene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into simpler hydrocarbons.
Substitution: The methylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogens and other electrophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Simpler hydrocarbons.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-Methyl-1-methylthio-2-butene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the flavor and fragrance industry due to its distinct taste and aroma.
Wirkmechanismus
The mechanism of action of 2-Methyl-1-methylthio-2-butene involves its interaction with various molecular targets and pathways. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. These effects are mediated through interactions with enzymes, receptors, and other biomolecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methyl-1-methylthio-2-butene: Another sulfur-containing compound with similar structural features.
2-Methyl-2-butene: A related compound without the methylthio group.
2-Methyl-1-butene: Another isomer with a different arrangement of the double bond.
Uniqueness
2-Methyl-1-methylthio-2-butene is unique due to the presence of the methylthio group, which imparts distinct chemical and physical properties. This makes it valuable in various applications, particularly in the flavor and fragrance industry .
Eigenschaften
CAS-Nummer |
137175-32-7 |
|---|---|
Molekularformel |
C6H12S |
Molekulargewicht |
116.23 g/mol |
IUPAC-Name |
(E)-2-methyl-1-methylsulfanylbut-2-ene |
InChI |
InChI=1S/C6H12S/c1-4-6(2)5-7-3/h4H,5H2,1-3H3/b6-4+ |
InChI-Schlüssel |
PBWZEERIWACABP-GQCTYLIASA-N |
Isomerische SMILES |
C/C=C(\C)/CSC |
Kanonische SMILES |
CC=C(C)CSC |
Dichte |
0.859-0.864 |
Physikalische Beschreibung |
Clear, colourless liquid; Cooked brown and roasted meat aroma |
Löslichkeit |
Very slightly soluble in water; soluble in non-polar solvents Soluble (in ethanol) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


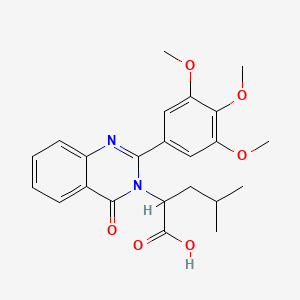
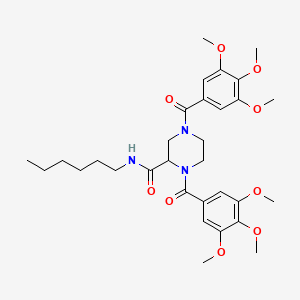
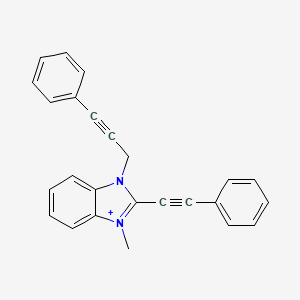


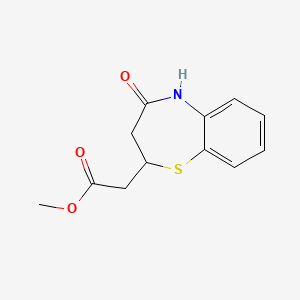
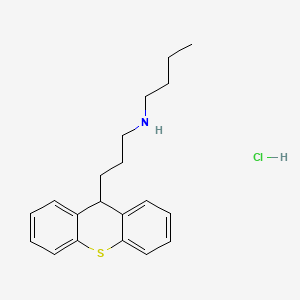
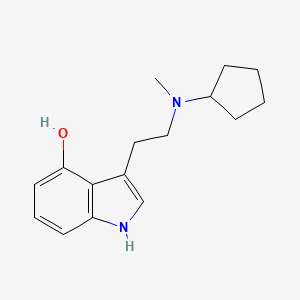
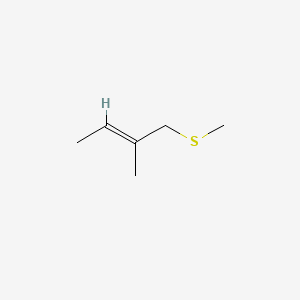
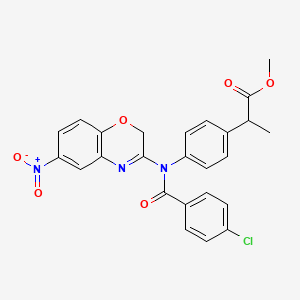
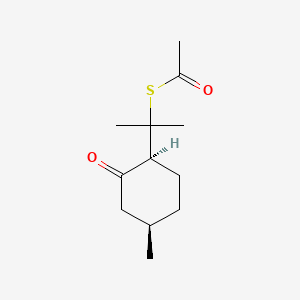
![calcium;[(Z)-1-chlorobutylideneamino] N,N-dimethylcarbamate;dichloride](/img/structure/B12761849.png)
